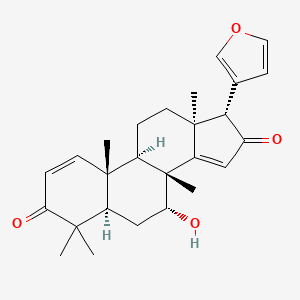
5-O-beta-D-mycaminosyl-20-oxotylonolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-oxo-5-O-beta-mycaminosyltylactone is a macrolide antibiotic that is 20-oxotylactone having a beta-D-mycaminosyl residue attached at position 5. It has a role as a bacterial metabolite. It is an enone, a macrolide antibiotic, a monosaccharide derivative, an aldehyde and a tertiary amino compound. It derives from a tylactone.
Scientific Research Applications
Glycosidation and Antibiotic Properties
- 5-O-beta-D-mycaminosyl-20-oxotylonolide is involved in the glycosidation process of narbonolide with mycaminose. This process leads to the production of compounds like 5-O-mycaminosyl narbonolide, which have notable physicochemical and antimicrobial properties (Maezawa, Kinumaki, & Suzuki, 1976).
Role in Antibiotic Resistance and Mechanism of Action
- This compound does not affect the binding of tRNAs to ribosomes in Escherichia coli. However, it inhibits poly(A)-dependent poly(Lys) synthesis and competes with other antibiotics for binding to ribosomes. This suggests its potential role in designing drugs against macrolide-resistant strains (Karahalios et al., 2006).
Involvement in Enzymatic Processes
- In Streptomyces fradiae, a cell-free extract oxidizes this compound to 20-hydroxy and 20-oxo derivatives, involving 2-oxoglutarate-dependent dioxygenases. This indicates its involvement in enzymatic reactions related to the synthesis of certain antibiotics (SatoshiO¯mura et al., 1984).
Applications in Antibacterial Drug Synthesis
- Novel modified derivatives of this compound have been synthesized, showing potent in vitro antibacterial activities. This underscores its utility in developing new antibacterial agents (Xu et al., 2013).
Role in Veterinary Medicine
- Semi-synthetic derivatives of this compound have been evaluated for their efficacy against veterinary pathogens. Some of these derivatives have shown potential in treating infections in animal models (Kirst et al., 1988).
properties
Product Name |
5-O-beta-D-mycaminosyl-20-oxotylonolide |
|---|---|
Molecular Formula |
C31H51NO9 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C31H51NO9/c1-9-25-19(4)14-17(2)10-11-23(34)18(3)15-22(12-13-33)30(20(5)24(35)16-26(36)40-25)41-31-29(38)27(32(7)8)28(37)21(6)39-31/h10-11,13-14,18-22,24-25,27-31,35,37-38H,9,12,15-16H2,1-8H3/b11-10+,17-14+/t18-,19+,20+,21-,22+,24-,25-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
FERSDKADYZRIAA-CQGKBTLCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CC=O)C)\C)C |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CC=O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



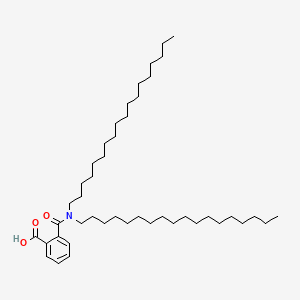


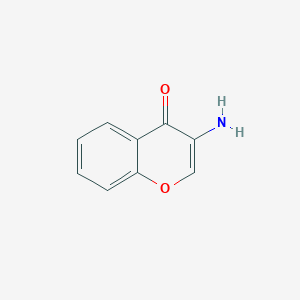

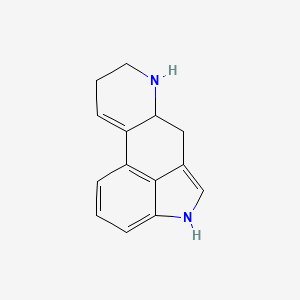
![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)

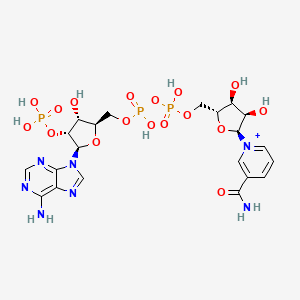
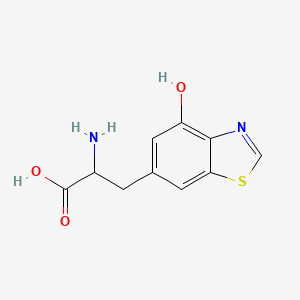
![Indeno[1,2-b]indole](/img/structure/B1252910.png)

![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)
